

Spectroscopic Profile of 2-Methyloxazole-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyloxazole-4-carbaldehyde**, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic environment of **2-Methyloxazole-4-carbaldehyde** gives rise to a unique spectroscopic fingerprint. The quantitative data gathered from NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |
|----------------|----------------------|--------------|
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| Oxazole-H (C5) | 8.0 - 8.5 | Singlet |
| Methyl-H (C2) | 2.4 - 2.7 | Singlet |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Chemical Shift (ppm) |
|---------------------------|----------------------|
| Aldehyde (C=O) | 185 - 195 |
| Oxazole C2 | 160 - 165 |
| Oxazole C4 | 145 - 155 |
| Oxazole C5 | 125 - 135 |
| Methyl (CH ₃) | 10 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Absorption Range (cm ⁻¹) | Intensity |
|-------------------------|--------------------------------------|-----------|
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N stretch (oxazole) | 1620 - 1680 | Medium |
| C=C stretch (oxazole) | 1500 - 1600 | Medium |
| C-O-C stretch (oxazole) | 1020 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.^[1]

| m/z | Relative Intensity (%) | Putative Fragment |
|-----|------------------------|--|
| 111 | 100 | [M] ⁺ (Molecular Ion) |
| 82 | ~60 | [M-CHO] ⁺ |
| 54 | ~40 | [C ₃ H ₂ N] ⁺ |
| 42 | ~30 | [C ₂ H ₂ N] ⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols for the analysis of a solid organic compound like **2-Methyloxazole-4-carbaldehyde**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Methyloxazole-4-carbaldehyde** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- **¹H NMR Parameters:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Parameters:** A proton-decoupled pulse sequence is typically used. A 45- or 90-degree pulse angle with a longer relaxation delay (2-5 seconds) is common. A significantly

larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **2-Methyloxazole-4-carbaldehyde** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the infrared spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

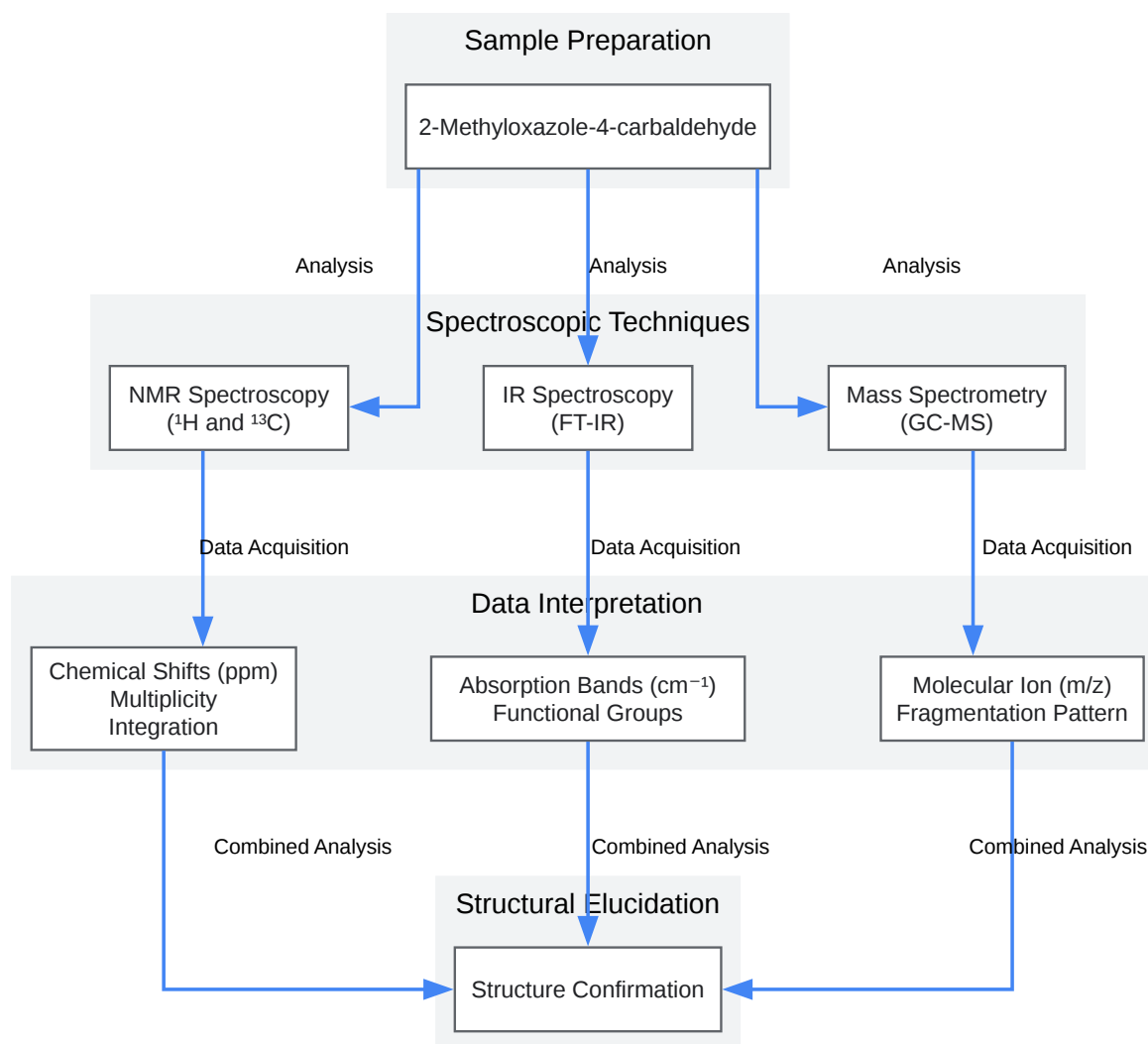
- Sample Preparation: Prepare a dilute solution of **2-Methyloxazole-4-carbaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Gas Chromatography:
 - Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC injection port, which is heated to ensure rapid vaporization.
 - Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the column is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry:

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for generating ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Methyloxazole-4-carbaldehyde**.

Spectroscopic Analysis Workflow for 2-Methyloxazole-4-carbaldehyde



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Caption: A logical workflow for the spectroscopic analysis of **2-Methyloxazole-4-carbaldehyde**.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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